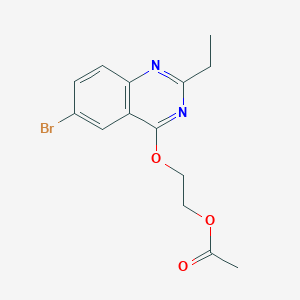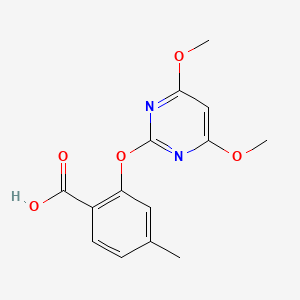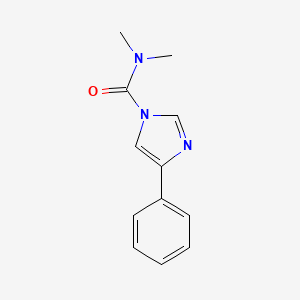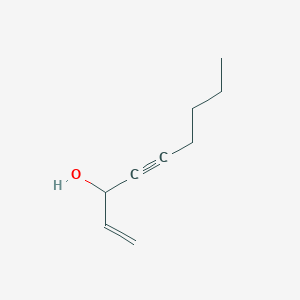
Non-1-en-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Non-1-en-4-yn-3-ol is an organic compound with the molecular formula C9H14O It is characterized by the presence of both a double bond (en) and a triple bond (yn) within its structure, making it a conjugated enyne
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Non-1-en-4-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of an appropriate aldehyde with an acetylide anion, followed by a reduction step. For example, the reaction of propargyl alcohol with an aldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the enyne structure through coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Non-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkanes, Alkenes
Substitution: Chlorinated derivatives
Wissenschaftliche Forschungsanwendungen
Non-1-en-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Non-1-en-4-yn-3-ol involves its interaction with molecular targets through its enyne moiety. The compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, its hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Non-1-en-4-yn-3-ol can be compared with other enynes such as:
Non-1-en-3-ol: Similar structure but with the triple bond at a different position.
Non-2-en-4-yn-1-ol: Another enyne with the double and triple bonds in different positions.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
non-1-en-4-yn-3-ol |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
MHRDIISTLAMZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
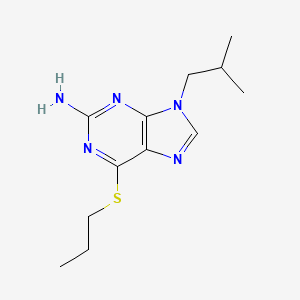
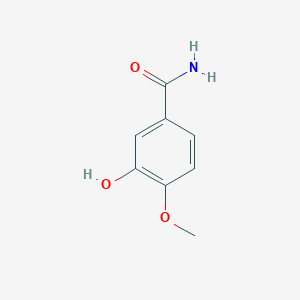
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
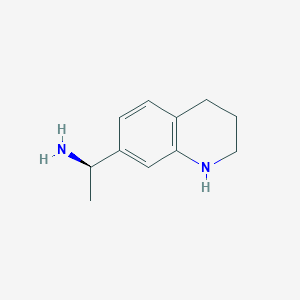
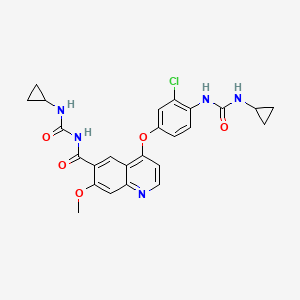
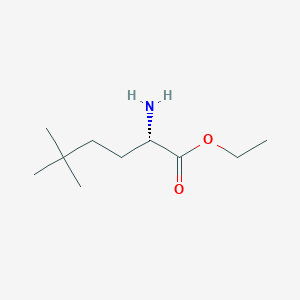
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
